

4-Chloro-7,8-difluoroquinoline IUPAC name and synonyms

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Compound of Interest

Compound Name: 4-Chloro-7,8-difluoroquinoline

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An In-Depth Technical Guide to **4-Chloro-7,8-difluoroquinoline**: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **4-Chloro-7,8-difluoroquinoline**, a fluorinated heterocyclic compound of significant interest to researchers and scientists in medicinal chemistry and drug development. We will delve into its formal nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its emerging applications as a pivotal building block for novel therapeutic agents. The strategic incorporation of fluorine atoms at the 7 and 8 positions of the quinoline core offers unique modulations of electronic and metabolic properties, making this molecule a highly valuable scaffold for targeting a range of diseases.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development.

Nomenclature and Identifiers

The unambiguous identification of **4-Chloro-7,8-difluoroquinoline** is established through its systematic IUPAC name and universally recognized chemical identifiers.

- IUPAC Name: **4-Chloro-7,8-difluoroquinoline**

- CAS Number: 1189105-64-3[\[1\]](#)
- Molecular Formula: C₉H₄ClF₂N
- InChI Key: JFSJHYFLFHBTQL-UHFFFAOYSA-N
- Canonical SMILES: FC(C1=NC=CC(Cl)=C1C=C2)=C2F

Physicochemical Data

The key physicochemical properties of **4-Chloro-7,8-difluoroquinoline** are summarized in the table below. These parameters are critical for designing reaction conditions, formulation studies, and interpreting biological activity data.

Property	Value	Source
Molecular Weight	199.58 g/mol	
Physical Form	Solid	
MDL Number	MFCD12674973	[1]
PubChem Substance ID	329773968	

Synthesis and Mechanistic Considerations

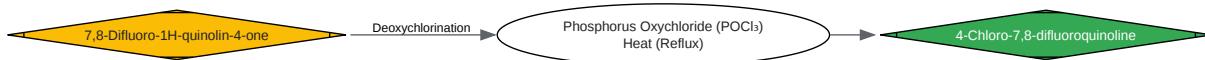
The synthesis of 4-chloroquinoline derivatives is a well-established area of organic chemistry. The most prevalent and efficient strategy involves the chlorination of the corresponding quinolin-4-one precursor. This approach is favored due to the high reactivity of the C4 position and the commercial availability of starting materials.

Proposed Synthetic Pathway

The synthesis of **4-Chloro-7,8-difluoroquinoline** can be reliably achieved from 7,8-difluoro-1H-quinolin-4-one via a deoxygenation reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Causality of Reagent Choice: Phosphorus oxychloride serves as both the chlorinating agent and a dehydrating agent. The reaction proceeds through the formation of a highly electrophilic

chlorophosphoryl intermediate attached to the quinolone oxygen, which renders the C4 position exceptionally susceptible to nucleophilic attack by a chloride ion. This method is widely adopted for its high yield and relatively clean conversion.[2]



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Caption: Proposed synthesis of **4-Chloro-7,8-difluoroquinoline**.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from standard procedures for the synthesis of analogous 4-chloroquinolines.[2][3]

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7,8-difluoro-1H-quinolin-4-one (1 equivalent).
- **Reagent Addition:** Under an inert atmosphere (e.g., nitrogen or argon), carefully add an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents) to the flask. The use of excess POCl₃ ensures it acts as both the reagent and the solvent.
- **Heating:** Heat the reaction mixture to reflux (approx. 106 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up (Quenching):** After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This step quenches the excess POCl₃. Caution: This is a highly exothermic reaction.
- **Neutralization:** Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or another suitable base until the pH is approximately 7-8.

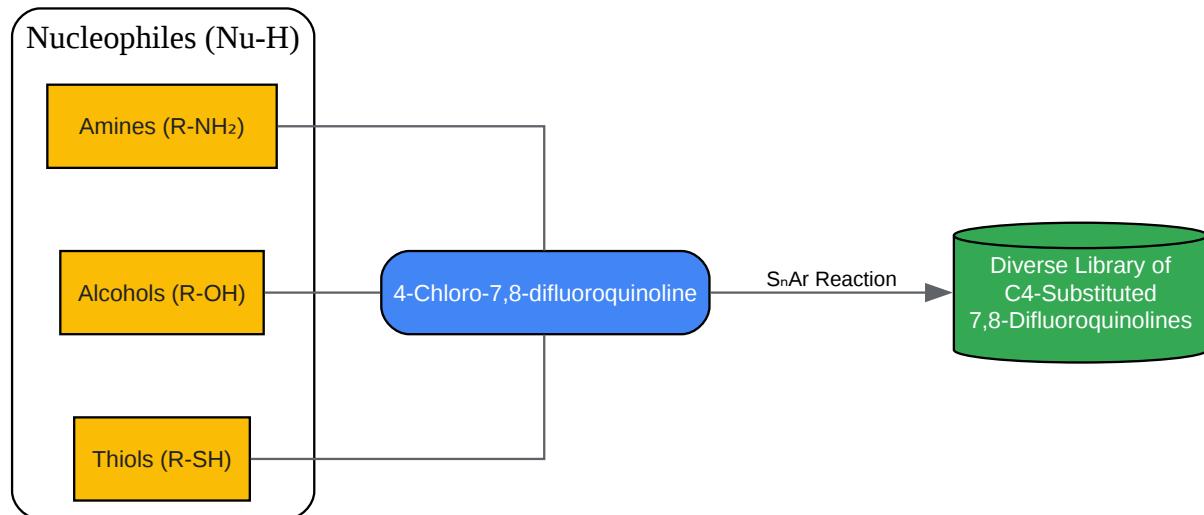
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure **4-Chloro-7,8-difluoroquinoline**.

Applications in Medicinal Chemistry and Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.^{[4][5]} The chlorine atom at the C4 position is a particularly useful synthetic handle.

Role as a Versatile Chemical Intermediate

The C4-chloro group is an excellent leaving group, making **4-Chloro-7,8-difluoroquinoline** an ideal substrate for nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$) reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, and thiols, at this position. This chemical reactivity is the cornerstone of its utility in constructing libraries of novel drug candidates. For instance, the synthesis of the antimalarial drugs chloroquine and hydroxychloroquine relies on the reaction of 4,7-dichloroquinoline with appropriate amine side chains.^{[2][6]}



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Caption: Role as a scaffold for generating diverse drug candidates.

The Impact of Fluorine Substitution

The presence of two fluorine atoms at the C7 and C8 positions is a deliberate design element intended to enhance the pharmacological profile of derivative compounds. Fluorine substitution is a well-established strategy in drug design for several reasons:

- **Metabolic Stability:** Fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug.
- **Binding Affinity:** The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially increasing binding affinity and potency.
- **Modulation of pKa:** Fluorine atoms can alter the basicity of the quinoline nitrogen, which can affect a molecule's solubility, cell permeability, and pharmacokinetic profile.

This compound is therefore a key starting material for creating next-generation fluoroquinolone antibiotics and other fluorinated therapeutics where such modulations are desirable.^{[7][8]} The development of novel quinoline-based inhibitors for targets such as SARS-CoV-2 Mpro has also been an area of active research, highlighting the continued relevance of this scaffold.^[9]

Safety and Handling

As a reactive chemical intermediate, **4-Chloro-7,8-difluoroquinoline** must be handled with appropriate safety precautions in a laboratory setting.

- Hazard Classifications: Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1).
- GHS Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).
- Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor).

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

4-Chloro-7,8-difluoroquinoline is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined structure, predictable reactivity at the C4 position, and the advantageous properties imparted by its difluoro substitution pattern make it an exceptionally valuable building block. From developing novel antibiotics to exploring new anticancer and antiviral agents, this scaffold provides a robust platform for the synthesis of next-generation therapeutics. As drug discovery continues to demand molecules with enhanced efficacy and optimized pharmacokinetic profiles, the role of precisely engineered intermediates like **4-Chloro-7,8-difluoroquinoline** will only grow in importance.

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